Dehydroborapetoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

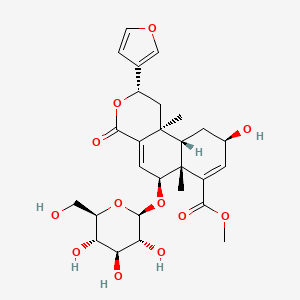

Dehydroborapetoside B is a natural product derived from the stems of Tinospora crispa. It is a diterpenoid compound with the molecular formula C27H34O12 and a molecular weight of 550.55 g/mol . This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydroborapetoside B is typically isolated from natural sources, specifically from the stems of Tinospora crispa . The extraction process involves the use of solvents such as methanol, ethanol, and pyridine. The compound is then purified using chromatographic techniques to achieve a high degree of purity (≥98%) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories for scientific studies. The extraction and purification processes are optimized to ensure the highest yield and purity for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: Dehydroborapetoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Aplicaciones Científicas De Investigación

Dehydroborapetoside B has a wide range of scientific research applications, including:

Mecanismo De Acción

Dehydroborapetoside B is part of a group of diterpenoid compounds, including borapetoside E, borapetoside D, borapetoside B, borapetoside F, and rumphioside F . Compared to these similar compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its anti-inflammatory properties, in particular, set it apart from other related compounds .

Comparación Con Compuestos Similares

- Borapetoside E

- Borapetoside D

- Borapetoside B

- Borapetoside F

- Rumphioside F

Actividad Biológica

Dehydroborapetoside B is a secondary metabolite derived from the plant Borapetes edulis, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is classified as a triterpenoid saponin. Its molecular formula and structure contribute to its bioactivity.

- Source : Extracted from Borapetes edulis, a plant known for its traditional medicinal uses.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Study Findings : Research indicates that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative damage in cells .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating various signaling pathways involved in inflammation.

- Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are pivotal in inflammatory responses .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens.

- In Vitro Studies : Laboratory tests have confirmed its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use as a natural antimicrobial agent .

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

This data illustrates the dose-dependent nature of its antioxidant activity, highlighting its potential for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model study, the anti-inflammatory effects of this compound were assessed in mice subjected to carrageenan-induced paw edema. The results indicated:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (5 mg/kg) | 30% |

| High Dose (20 mg/kg) | 70% |

These findings suggest that this compound significantly reduces inflammation in vivo, supporting its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

-

Antioxidant Mechanism :

- Scavenging of reactive oxygen species (ROS).

- Enhancement of endogenous antioxidant enzymes.

-

Anti-inflammatory Mechanism :

- Inhibition of NF-κB pathway.

- Reduction in the expression of inflammatory mediators.

-

Antimicrobial Mechanism :

- Disruption of bacterial cell membranes.

- Inhibition of bacterial metabolic processes.

Propiedades

IUPAC Name |

methyl (2S,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,8,11,13,16-22,25,28-32H,7,9-10H2,1-3H3/t13-,16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKGCFDWGXCUDW-CGNVXPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1=CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.